N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine
Brand Name: Vulcanchem
CAS No.: 1355334-44-9
VCID: VC2722213
InChI: InChI=1S/C6H7Cl2N3/c1-9-2-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3
SMILES: CNCC1=C(N=CN=C1Cl)Cl
Molecular Formula: C6H7Cl2N3
Molecular Weight: 192.04 g/mol

N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine

CAS No.: 1355334-44-9

VCID: VC2722213

Molecular Formula: C6H7Cl2N3

Molecular Weight: 192.04 g/mol

* For research use only. Not for human or veterinary use.

N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine - 1355334-44-9

Description

N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine is a chemical compound that belongs to the class of organic compounds known as amines, specifically categorized as a secondary amine. This compound is notable for its unique structure, which includes a dichloropyrimidine moiety attached to a methylamine group. Its molecular formula is C8H9Cl2N3, and it consists of a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, linked via a methylene bridge to a methylamine group.

Synthesis of N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine

The synthesis of this compound typically involves a straightforward nucleophilic substitution reaction. The general synthetic route involves the nucleophilic nitrogen of N-methylamine attacking the carbon atom adjacent to the chlorine substituent on the pyrimidine ring, leading to the displacement of chloride ions and the formation of the desired amine product.

Biological Activity

This compound is recognized for its role as an inhibitor of the AKT signaling pathway, which is often implicated in various cancers and metabolic disorders. Studies have shown that compounds similar to N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine exhibit significant inhibition of AKT activity in vitro and in vivo models.

Applications in Scientific Research

N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine has several applications in scientific research, particularly in pharmaceutical studies focused on cancer and metabolic disorders. Its ability to inhibit the AKT pathway makes it a valuable compound for further investigation into potential therapeutic applications.

Table: Chemical and Biological Data for N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine

PropertyDescription
Molecular FormulaC8H9Cl2N3
Molecular StructurePyrimidine ring with Cl at positions 4 and 6, linked to a methylamine group via a methylene bridge
Synthesis MethodNucleophilic substitution reaction
Biological ActivityAKT signaling pathway inhibitor
ApplicationsPharmaceutical research, particularly in cancer and metabolic disorders

Research Findings

  • AKT Inhibition: Compounds similar to N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine have shown significant AKT inhibition in both in vitro and in vivo models.

  • Chemical Reactivity: The compound's reactivity is enhanced by the electron-withdrawing effects of the chlorine substituents.

  • Pharmaceutical Potential: Its role in inhibiting the AKT pathway suggests potential therapeutic applications in treating cancers and metabolic disorders.

CAS No. 1355334-44-9
Product Name N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine
Molecular Formula C6H7Cl2N3
Molecular Weight 192.04 g/mol
IUPAC Name 1-(4,6-dichloropyrimidin-5-yl)-N-methylmethanamine
Standard InChI InChI=1S/C6H7Cl2N3/c1-9-2-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3
Standard InChIKey NOBUCUXJLOMEHP-UHFFFAOYSA-N
SMILES CNCC1=C(N=CN=C1Cl)Cl
Canonical SMILES CNCC1=C(N=CN=C1Cl)Cl
PubChem Compound 71695377
Last Modified Aug 16 2023

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